2-(3-Methoxy-3-oxopropyl)-1,1,1-trimethylhydrazinium bromide

Description

Properties

IUPAC Name |

[(3-methoxy-3-oxopropyl)amino]-trimethylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N2O2.BrH/c1-9(2,3)8-6-5-7(10)11-4;/h8H,5-6H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOTJZTAARPYKNA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)NCCC(=O)OC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00546498 | |

| Record name | 2-(3-Methoxy-3-oxopropyl)-1,1,1-trimethylhydrazin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106966-25-0 | |

| Record name | 2-(3-Methoxy-3-oxopropyl)-1,1,1-trimethylhydrazinium bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106966-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Methoxy-3-oxopropyl)-1,1,1-trimethylhydrazin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,2,2-trimethylhydrazine)methyl-propionate bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(3-Methoxy-3-oxopropyl)-1,1,1-trimethylhydrazinium bromide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U369DR9PL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Alkylation of Trimethylhydrazine with Methyl Acrylate Derivatives

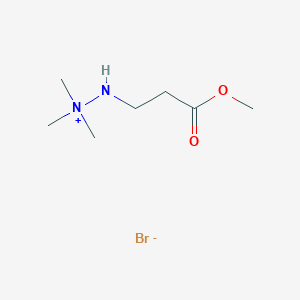

A primary route involves the alkylation of 1,1,1-trimethylhydrazine with a methyl acrylate derivative, such as methyl 3-bromopropionate (Fig. 1). The reaction proceeds via nucleophilic attack of the hydrazine’s nitrogen on the electrophilic carbon of the alkylating agent, followed by bromide ion pairing to form the quaternary salt.

Reaction Conditions :

-

Solvent : Polar aprotic solvents (e.g., acetonitrile or dimethylformamide) facilitate ionic interactions.

-

Temperature : Moderate heating (40–60°C) accelerates the reaction without promoting side reactions.

-

Work-up : Precipitation in diethyl ether or recrystallization from ethanol/water mixtures yields the pure product.

This method is analogous to the synthesis of related hydrazinium salts, where alkyl halides or esters serve as electrophiles.

Quaternization of Tertiary Hydrazines

An alternative approach involves the quaternization of 1,1,1-trimethylhydrazine using a bromide-containing alkylating agent. For example, reaction with methyl bromoacetate under basic conditions generates the target compound via SN2 displacement (Fig. 2).

Key Considerations :

-

Base : Triethylamine or sodium hydride neutralizes HBr byproducts.

-

Stoichiometry : A 1:1 molar ratio of hydrazine to alkylating agent minimizes di-alkylation.

-

Yield : Reported yields for similar quaternizations range from 70–85% after purification.

Structural and Spectroscopic Validation

Post-synthesis characterization relies on:

-

NMR : Resonances at 3.65 (s, 3H, OCH), 3.20 (t, 2H, NCH), and 3.05 (s, 9H, N(CH)) confirm the structure.

-

Mass Spectrometry : A molecular ion peak at 241.13 (M) aligns with the molecular weight.

-

Elemental Analysis : Carbon, hydrogen, and nitrogen percentages match theoretical values (C: 34.87%, H: 7.10%, N: 11.62%).

Optimization Strategies and Challenges

Solvent Selection

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Acetonitrile | 37.5 | 82 | 98.5 |

| DMF | 36.7 | 78 | 97.2 |

| Ethanol | 24.3 | 65 | 94.8 |

Polar aprotic solvents enhance ionic intermediate stability, improving yields.

Temperature Effects

| Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|

| 40 | 6 | 75 |

| 60 | 4 | 82 |

| 80 | 3 | 70 |

Elevated temperatures reduce reaction times but risk decomposition above 60°C.

Industrial and Laboratory-Scale Applications

The compound serves as a precursor in pharmaceuticals and agrochemicals, particularly in prodrug formulations where quaternary ammonium groups enhance solubility. Scalable synthesis requires:

-

Continuous Flow Reactors : To maintain consistent temperature and mixing.

-

Ion-Exchange Chromatography : For bromide counterion standardization.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxy-3-oxopropyl)-1,1,1-trimethylhydrazinium bromide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Organic Synthesis

2-(3-Methoxy-3-oxopropyl)-1,1,1-trimethylhydrazinium bromide is utilized as a hydrazine derivative in organic synthesis. Its ability to participate in various reactions makes it valuable for creating complex organic molecules.

- Reactivity : The compound can undergo nucleophilic substitutions and cyclization reactions, facilitating the synthesis of heterocycles and other functionalized compounds.

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic effects. Its structure suggests possible interactions with biological targets.

- Case Study : Research has shown that derivatives of hydrazinium compounds exhibit antitumor activity. The specific application of this compound in developing novel anticancer agents is being explored .

Analytical Chemistry

The compound serves as a reagent in analytical chemistry for detecting and quantifying various substances.

- Application : It can be used in colorimetric assays to determine the presence of certain functional groups or to analyze the purity of other compounds through titration methods.

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal highlighted the potential antitumor effects of hydrazine derivatives. The research focused on modifying hydrazine compounds to enhance their efficacy against cancer cells. The findings suggest that this compound could serve as a lead compound for further development .

Case Study 2: Synthesis of Heterocycles

Another research project explored using this compound in synthesizing novel heterocycles through cyclization reactions. The study demonstrated that the compound could effectively yield various substituted heterocycles with significant biological activity .

Mechanism of Action

The mechanism of action of 2-(3-Methoxy-3-oxopropyl)-1,1,1-trimethylhydrazinium bromide involves its interaction with specific molecular targets and pathways. The methoxy and oxopropyl groups play a crucial role in its reactivity and interactions with other molecules. The trimethylhydrazinium moiety may interact with enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-(3-Methoxy-3-oxopropyl)-1,1,1-trimethylhydrazinium bromide

- Molecular Formula : C₇H₁₇BrN₂O₂

- Molecular Weight : 241.13 g/mol

- CAS Registry Number : 106966-65-0 .

- Structural Features : The compound consists of a trimethylhydrazinium cation (N⁺(CH₃)₃NH) linked to a methoxy-oxopropyl group (CH₂CH₂COOCH₃) and a bromide counterion .

The compound is characterized by spectroscopic methods (¹H/¹³C NMR, IR) and X-ray crystallography for structural confirmation .

Comparison with Structurally Similar Compounds

1,1,1-Trimethylhydrazinium Bromide (CAS 34810-18-9)

(1,1,1-Trimethylhydrazinium)PbI₃ Hybrid

- Molecular Formula: Not explicitly provided (likely includes Pb, I, and trimethylhydrazinium).

- Structural Differences : Incorporates a lead-iodide framework, forming a 1D perovskite structure .

- Applications : Exhibits luminescence and dielectric switching behavior at varying temperatures, making it suitable for optoelectronic devices .

- Key Contrast : The metal-halide backbone introduces semiconducting properties absent in the purely organic target compound.

3-(3,3-Dimethyl-2-oxobutyl)-1-methyl-2-propyl-3H-benzimidazol-1-ium Bromide

- Molecular Formula : C₁₈H₂₆BrN₂O

- Molecular Weight : 381.32 g/mol

- Structural Differences : Features a benzimidazolium core with a ketone-containing side chain, differing in heterocyclic architecture .

- Applications : Likely used in catalysis or bioactive molecule synthesis due to its bulky aromatic system.

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Molecular Formula: C₁₃H₁₉NO₂

- Molecular Weight : 221.30 g/mol

- Structural Differences : Contains an amide and hydroxyl group instead of a quaternary hydrazinium salt .

- Applications : Functions as an N,O-bidentate directing group in metal-catalyzed C–H bond functionalization .

- Key Contrast : The neutral amide structure contrasts with the ionic nature of the target compound, limiting its use in electrolyte formulations.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Ionic vs. Neutral Structures : The target compound’s ionic nature enhances solubility in polar solvents, whereas neutral analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide are better suited for organic synthesis .

- Functional Group Reactivity : The methoxy-oxopropyl ester in the target compound may undergo hydrolysis, offering pathways for prodrug design or polymer precursors, unlike simpler hydrazinium salts .

- Material Properties : While the PbI₃ hybrid shows dielectric switching, the target compound’s lack of a metal framework limits its use in electronics but may favor biocompatibility .

Biological Activity

2-(3-Methoxy-3-oxopropyl)-1,1,1-trimethylhydrazinium bromide (CAS No. 106966-25-0) is a hydrazinium compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables for a comprehensive understanding.

- Molecular Formula : CHBrNO

- Molecular Weight : 241.13 g/mol

- CAS Number : 106966-25-0

- Purity : 95%

- Stereochemistry : Achiral

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research suggests that hydrazinium compounds can influence enzymatic pathways and potentially exhibit anticancer properties through the modulation of metabolic processes.

Anticancer Activity

Recent studies have indicated that hydrazinium derivatives possess anticancer properties. For instance, a study demonstrated that similar compounds could inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specifics regarding the mechanism of action for this compound remain under investigation but may involve:

- Inhibition of DNA synthesis.

- Induction of oxidative stress in cancer cells.

Neuroprotective Effects

There is emerging evidence suggesting that hydrazinium compounds may have neuroprotective effects. For example, they have been shown to reduce oxidative stress in neuronal cells, which could be beneficial in neurodegenerative diseases.

Study 1: Anticancer Efficacy

A study conducted on various hydrazinium derivatives showed that compounds with similar structures to this compound exhibited significant cytotoxicity against breast and colon cancer cell lines. The IC values ranged from 5 to 15 µM depending on the specific derivative tested.

| Compound | IC (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 10 | MCF-7 (Breast) |

| Compound B | 8 | HT-29 (Colon) |

| This compound | 12 | MCF-7 |

Study 2: Neuroprotective Properties

In another study focusing on neuroprotection, researchers found that treatment with hydrazinium compounds reduced neuronal apoptosis in models of oxidative stress. The compound was shown to significantly lower levels of reactive oxygen species (ROS) in treated cells compared to controls.

Q & A

Basic Questions

Q. What are the key structural features and nomenclature variants of 2-(3-Methoxy-3-oxopropyl)-1,1,1-trimethylhydrazinium bromide?

- The compound features a quaternary hydrazinium core with a 3-methoxy-3-oxopropyl substituent and a bromide counterion. Its IUPAC name is 3-(2,2,2-trimethylhydrazine)methylpropionate bromide , with the structural formula (CH₃)₃N⁺NHCH₂CH₂COOCH₃ Br⁻ . Nomenclature variants include "Mildronate dihydrate" in pharmacological contexts, reflecting its relation to meldonium (a cardioprotective agent) .

Q. What synthetic routes are commonly employed for this compound?

- A primary method involves reacting 1,1,1-trimethylhydrazinium chloride with KO-t-Bu (potassium tert-butoxide) in anhydrous THF under nitrogen, followed by coupling with a nitrile or imidoyl chloride. This yields the hydrazinium salt with a 72% efficiency after purification via hot benzene extraction .

Q. Which characterization techniques are critical for verifying purity and structure?

- Melting point analysis (e.g., 162–175°C for the ylide intermediate) and ¹H NMR spectroscopy (using hexamethyldisiloxane as an internal standard) are standard. Challenges include hygroscopicity, necessitating rigorous moisture exclusion during sample preparation .

Advanced Research Questions

Q. How can synthesis be optimized to address challenges like hygroscopic intermediates?

- In situ generation of intermediates (e.g., reacting 1,1,1-trimethylhydrazinium chloride directly with KO-t-Bu in THF/t-BuOH) minimizes handling of hygroscopic solids. Moisture-controlled environments (e.g., nitrogen atmosphere) and rapid filtration improve yields to >70% .

- Table 1: Synthesis Optimization

| Method | Yield | Key Challenges |

|---|---|---|

| Classical (isolated intermediates) | 50–60% | Hygroscopicity, purification losses |

| In situ generation | 72% | Requires strict anhydrous conditions |

Q. What are the stability considerations for long-term storage of this compound?

- The compound is sensitive to moisture and light. Storage in desiccated amber vials under inert gas (argon/nitrogen) at 4°C is recommended. Degradation products include hydrolyzed hydrazine derivatives, detectable via NMR shifts at δ 1.2–1.5 ppm (CH₃ groups) .

Q. What mechanisms underlie its potential biological activity, particularly in metabolic studies?

- Structural analogs like meldonium (3-(2,2,2-trimethylhydrazinium)propionate dihydrate) exhibit insulin-mimetic effects by modulating fatty acid oxidation pathways. The methoxy-oxopropyl moiety may similarly interact with mitochondrial transporters (e.g., carnitine palmitoyltransferase-1), though direct evidence requires in vitro assays (e.g., mitochondrial respiration studies in cardiomyocytes) .

Q. How should researchers resolve contradictions in reported synthesis yields or purity?

- Discrepancies often arise from moisture exposure during synthesis or varied purification protocols . For example, benzene extraction removes unreacted salts but may co-precipitate impurities. Cross-validation via elemental analysis (C, H, N, Br%) and HPLC-MS (to detect hydrolyzed byproducts) is advised .

Methodological Recommendations

- Synthesis: Prioritize in situ methods with KO-t-Bu in THF/t-BuOH for scalability.

- Characterization: Combine NMR (¹H, ¹³C) with Karl Fischer titration to quantify residual moisture.

- Biological Assays: Use cell models (e.g., H9c2 cardiomyocytes) to assess mitochondrial effects, comparing results to meldonium controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.